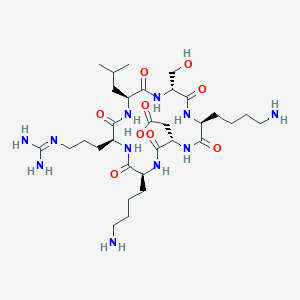

cyclo(RLsKDK)

Description

BenchChem offers high-quality cyclo(RLsKDK) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclo(RLsKDK) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C31H57N11O9 |

|---|---|

Molecular Weight |

727.9 g/mol |

IUPAC Name |

2-[(2S,5S,8S,11S,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid |

InChI |

InChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19-,20-,21-,22-,23+/m0/s1 |

InChI Key |

RMLJWJUSXLSCMR-RCTKEMKKSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to cyclo(RLsKDK): A Specific Exosite Inhibitor of ADAM8

Audience: Researchers, scientists, and drug development professionals.

Abstract

A Disintegrin and Metalloproteinase 8 (ADAM8) has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases, due to its role in promoting cell migration, invasion, and chemoresistance. Its overexpression is often correlated with poor prognosis. The development of specific inhibitors for ADAM proteases has been challenging due to high homology within the family and with Matrix Metalloproteinases (MMPs). This guide focuses on cyclo(RLsKDK), also known as BK-1361, a novel cyclic peptide that functions as a highly specific, non-catalytic site inhibitor of ADAM8. By preventing the necessary homodimerization for ADAM8 activation, cyclo(RLsKDK) offers a unique mechanism of action that circumvents the off-target effects common to traditional active-site inhibitors. This document provides a comprehensive overview of its mechanism, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to ADAM8 as a Therapeutic Target

ADAM8 is a transmembrane glycoprotein with both proteolytic and cell-adhesive functions. It is composed of several domains, including a prodomain, a metalloproteinase (MP) domain, a disintegrin (DI) domain, a cysteine-rich domain, and a cytoplasmic tail.[1][2] Unlike many other ADAMs, ADAM8 is activated through autocatalysis following homophilic multimerization on the cell surface, a process critically dependent on its disintegrin domain.[2][3] Once active, ADAM8 contributes to pathology by:

-

Ectodomain Shedding: Cleaving and releasing the extracellular portions of membrane-bound proteins, such as the low-affinity IgE receptor (CD23) and heparin-binding EGF-like growth factor (HB-EGF), which activates downstream signaling.[1][4]

-

Non-Proteolytic Signaling: Interacting with other cell surface proteins, notably β1-integrin, through its disintegrin domain to activate intracellular signaling cascades like MAPK/ERK and PI3K/AKT, thereby promoting cell survival, proliferation, and invasion.[2][3][5][6]

The dispensable role of ADAM8 under normal physiological conditions, combined with its upregulation in disease, makes it an attractive target for therapeutic intervention with potentially fewer side effects than inhibitors of constitutively active proteases like ADAM10 and ADAM17.[1][2]

cyclo(RLsKDK): Mechanism of Action

cyclo(RLsKDK) is a cyclic peptide with the sequence cyclo(Arg-Leu-d-Ser-Lys-Asp-Lys)[7]. The inclusion of a D-serine residue is intended to enhance its stability[3].

Its primary mechanism is not the direct inhibition of the metalloproteinase catalytic site, which is common for broad-spectrum hydroxamate-based inhibitors. Instead, cyclo(RLsKDK) is an exosite inhibitor . It was designed to mimic a key motif within the disintegrin domain of ADAM8 that is essential for the ADAM8-ADAM8 homophilic interaction.[3][8]

By binding to this site, cyclo(RLsKDK) physically blocks the multimerization of ADAM8 monomers. This prevention of dimerization is critical because it inhibits the subsequent autocatalytic removal of the prodomain, which is the required step for its activation.[3][8] Consequently, cyclo(RLsKDK) effectively neutralizes both the proteolytic (sheddase) and non-proteolytic (integrin-mediated signaling) functions of ADAM8. This unique mechanism confers remarkable specificity, showing no significant inhibition of other proteases like ADAM9, ADAM10, ADAM12, ADAM17, or various MMPs.[3]

Figure 1: Mechanism of ADAM8 activation and its inhibition by cyclo(RLsKDK).

Quantitative Data and Efficacy

The efficacy of cyclo(RLsKDK) has been quantified through various in vitro and in vivo experiments. The data highlights its potency and specificity.

Table 1: In Vitro Inhibitory Activity of cyclo(RLsKDK)

| Assay Type | Target/Process | IC50 Value | Source |

| Enzymatic Assay | Pro-ADAM8 Activation | 120 nM | [8][9] |

| Cell-Based Assay | CD23 Shedding | 182 nM | [9][10][11][12] |

Table 2: Selectivity Profile of cyclo(RLsKDK)

| Protease Family | Enzyme | Inhibition at 10 µM | Source |

| ADAM | ADAM9 | Not Inhibited | [3] |

| ADAM | ADAM10 | Not Inhibited | [3] |

| ADAM | ADAM12 | Not Inhibited | [3] |

| ADAM | ADAM17 | Not Inhibited | [3] |

| MMP | MMP-2 | Not Inhibited | [3] |

| MMP | MMP-9 | Not Inhibited | [3] |

| MMP | MMP-14 | Not Inhibited | [3] |

Table 3: Cellular and In Vivo Efficacy of cyclo(RLsKDK)

| Model System | Cell Line | Effect | Quantitative Result | Source |

| Cell Invasion | Panc1_A8 (Pancreatic) | Dose-dependent reduction of cell invasion | Significant reduction at 10-1000 nM | [9] |

| Cell Signaling | Panc1_A8 (Pancreatic) | Reduction of ERK1/2 phosphorylation | Observed at 500 nM | [9] |

| In Vivo Tumor Model | Pancreatic Ductal Adenocarcinoma (PDAC) Mice | Reduction of tumor load | Significant reduction after 4 weeks | [9] |

| In Vivo Tumor Model | PDAC Mice | Reduced metastasis to liver and lungs | Significant reduction observed | [9] |

| In Vivo Tumor Model | PDAC Mice | Improved survival rate | Significant improvement | [9] |

ADAM8-Mediated Signaling Pathways

Active ADAM8 orchestrates a complex signaling network that drives cancer progression. It acts through both its proteolytic function and as a scaffold for signaling complexes. cyclo(RLsKDK) is effective because it prevents the initial activation step required for all subsequent downstream events.

Figure 2: Key ADAM8-mediated downstream signaling pathways.

Detailed Experimental Protocols

The following protocols describe key assays used to characterize the inhibitory activity of cyclo(RLsKDK).

In Vitro ADAM8 Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to prevent the autocatalytic activation of ADAM8 or the cleavage of a specific substrate.

-

Objective: To determine the IC50 value of cyclo(RLsKDK) for ADAM8 proteolytic activity.

-

Materials:

-

Recombinant human pro-ADAM8.

-

Fluorogenic peptide substrate derived from the ADAM8 cleavage site in CD23 (e.g., Dnp-SHHGDQMAQKSQSTQI).[13]

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl2, and ZnCl2).

-

cyclo(RLsKDK) and control peptides, serially diluted in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Methodology:

-

Add 100 ng of recombinant pro-ADAM8 to each well of the microplate.

-

Add serial dilutions of cyclo(RLsKDK) (e.g., from 10 µM to 20 nM) or vehicle control (DMSO) to the wells.

-

Incubate the plate for a set period (e.g., 24 hours) at 37°C to allow for autocatalytic activation in the control wells.[3]

-

Initiate the reaction by adding the fluorogenic CD23 peptide substrate to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair) at 37°C for 1-2 hours.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based CD23 Shedding Assay

This assay measures the inhibition of ADAM8's sheddase activity in a more physiologically relevant cellular environment.

-

Objective: To quantify the inhibition of ADAM8-mediated CD23 release from the cell surface.

-

Materials:

-

Methodology:

-

Seed the HEK293-ADAM8/CD23 cells in a 24-well plate and grow to ~90% confluency.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of cyclo(RLsKDK) (e.g., 10 nM to 1000 nM) or vehicle control to the cells.

-

Incubate for a defined period (e.g., 6-12 hours) at 37°C.[9]

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Quantify the concentration of soluble CD23 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of CD23 shedding for each concentration relative to the vehicle control and determine the IC50 value.

-

In Vivo Pancreatic Cancer Mouse Model

This protocol assesses the therapeutic efficacy of cyclo(RLsKDK) in reducing tumor growth and metastasis in an animal model.

-

Objective: To evaluate the anti-tumor and anti-metastatic effects of cyclo(RLsKDK) in vivo.

-

Materials:

-

Methodology:

-

Implant Panc1_A8 cells subcutaneously or orthotopically into the pancreas of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (e.g., Vehicle control, Control Peptide, cyclo(RLsKDK)).

-

Administer treatment via intraperitoneal (i.p.) injection. A documented dosing regimen is 10 µg/g of body weight, once weekly for 4 weeks.[9]

-

Monitor animal health and measure tumor volume with calipers twice weekly.

-

At the end of the 4-week treatment period, euthanize the mice.

-

Harvest the primary tumors and key organs (e.g., liver, lungs) for analysis.

-

Assess the primary tumor weight and count metastatic nodules in the liver and lungs.

-

Tumor tissue can be further analyzed via Western blot or immunohistochemistry for levels of soluble ADAM8 and phosphorylation of downstream targets like ERK1/2 to confirm the mechanism of action in vivo.[3][9]

-

Figure 3: Experimental workflow for evaluating cyclo(RLsKDK).

Conclusion and Future Directions

cyclo(RLsKDK) represents a significant advancement in the targeted inhibition of ADAM8. Its unique exosite-binding mechanism, which prevents the requisite dimerization for activation, confers high specificity and effectively neutralizes both the catalytic and non-catalytic functions of the protein. Preclinical data robustly supports its efficacy in reducing cancer cell invasion, tumor burden, and metastasis in models of pancreatic cancer.[3][9]

As a research tool, cyclo(RLsKDK) is invaluable for elucidating the specific roles of ADAM8 in various biological and pathological processes. From a therapeutic standpoint, while the peptide itself has shown promise, its short half-life may present challenges for clinical development.[8] Therefore, cyclo(RLsKDK) serves as an excellent lead compound and a validated proof-of-concept for the development of more stable, non-peptidic small molecule mimetics or antibody-based therapies that target the same allosteric site on the disintegrin domain.[1][2] Future work will likely focus on translating this inhibitory strategy into a clinically viable drug for ADAM8-driven diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GBM Tumor Microenvironment as a Modulator of Therapy Response: ADAM8 Causes Tumor Infiltration of Tams through HB-EGF/EGFR-Mediated CCL2 Expression and Overcomes TMZ Chemosensitization in Glioblastoma [mdpi.com]

- 5. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. cyclo(RLsKDK) TFA - Ace Therapeutics [acetherapeutics.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cyclo(RLsKDK) - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. cyclo(RLsKDK) - Ace Therapeutics [acetherapeutics.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cloud-clone.com [cloud-clone.com]

Structure-Activity Relationship of cyclo(RLsKDK): A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent ADAM8 Inhibitor for Inflammatory Diseases and Cancer Metastasis

The cyclic peptide cyclo(RLsKDK) has emerged as a highly specific and potent inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), a key enzyme implicated in the progression of inflammatory diseases and cancer metastasis.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cyclo(RLsKDK), detailing its mechanism of action, experimental protocols for its synthesis and evaluation, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting ADAM8.

Core Concepts: Structure-Activity Relationship (SAR)

The biological activity of cyclo(RLsKDK) is intrinsically linked to its unique cyclic structure and the specific sequence of its amino acid residues. SAR studies on this peptide and its analogs have provided critical insights into the molecular interactions governing its binding to the disintegrin domain of ADAM8.[1]

Quantitative Data Summary

The parent compound, cyclo(RLsKDK), demonstrates significant inhibitory activity against ADAM8 with a reported IC50 value of 182 nM.[2] A systematic study of various structural analogs, involving substitutions of amino acids, has been conducted to elucidate the key residues responsible for its potent inhibitory effect. While the specific IC50 values for the full library of analogs from the primary literature were not publicly accessible for this guide, the foundational SAR principles have been established.

| Compound | Sequence | Modification | ADAM8 IC50 (nM) |

| cyclo(RLsKDK) | cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) | Parent Compound | 182[2] |

| Analogs | Various | Amino acid substitutions | Data not publicly available |

Note: The generation of a comprehensive SAR table is contingent on access to the full dataset from the primary research publication by Yim et al. (2016).

Experimental Protocols

The synthesis and biological evaluation of cyclo(RLsKDK) and its analogs are crucial for understanding its therapeutic potential. The following sections outline the general methodologies employed in these studies.

Solid-Phase Peptide Synthesis (SPPS) of cyclo(RLsKDK)

The synthesis of cyclo(RLsKDK) is typically achieved through Fmoc-based solid-phase peptide synthesis. This well-established technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Protocol:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swelled in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: The Fmoc protecting group on the α-amine of the attached amino acid is removed using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base.

-

Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains.

-

Cyclization: The linear peptide is cyclized in solution under dilute conditions using a coupling agent to facilitate the formation of the amide bond between the N-terminus and the C-terminus.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

ADAM8 Enzymatic Activity Assay

The inhibitory activity of cyclo(RLsKDK) and its analogs against ADAM8 is determined using an in vitro enzymatic assay.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human ADAM8 enzyme and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The ADAM8 enzyme is pre-incubated with varying concentrations of the cyclic peptide inhibitors.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by ADAM8, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values for each inhibitor are determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways Modulated by cyclo(RLsKDK)

ADAM8 plays a crucial role in cell signaling, particularly in pathways that promote cell survival, migration, and invasion. By inhibiting ADAM8, cyclo(RLsKDK) can effectively disrupt these pathological processes.

ADAM8-Mediated Signaling Cascade

ADAM8, upon activation, engages with β1 integrin on the cell surface. This interaction triggers a downstream signaling cascade involving the activation of Focal Adhesion Kinase (FAK). Activated FAK then serves as a scaffold to recruit and activate other signaling proteins, including those in the PI3K/Akt and ERK1/2 pathways. These pathways are central to promoting cell proliferation, survival, and motility, which are hallmarks of cancer metastasis and chronic inflammation.

Caption: ADAM8 signaling pathway and its inhibition by cyclo(RLsKDK).

Experimental Workflow for SAR Studies

The structure-activity relationship of cyclo(RLsKDK) is systematically investigated through a well-defined experimental workflow. This process involves the design and synthesis of a library of analogs, followed by their biological evaluation to determine their inhibitory potency against ADAM8.

Caption: Experimental workflow for the SAR study of cyclo(RLsKDK).

Conclusion

The cyclic peptide cyclo(RLsKDK) represents a promising lead compound for the development of novel therapeutics targeting ADAM8. The SAR studies, though not fully detailed here due to data accessibility, have highlighted the importance of its specific amino acid sequence and cyclic conformation for potent and selective inhibition. The outlined experimental protocols provide a framework for the synthesis and evaluation of further optimized analogs. A thorough understanding of the ADAM8 signaling pathway reveals the mechanism by which cyclo(RLsKDK) can mitigate the pathological effects of this enzyme in inflammatory diseases and cancer. Future research should focus on obtaining and analyzing the complete SAR data to guide the design of next-generation ADAM8 inhibitors with enhanced potency, stability, and drug-like properties.

References

Synthesis and Purification of cyclo(RLsKDK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the cyclic peptide cyclo(RLsKDK). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for the production of high-purity cyclic peptides for research and drug development applications.

Introduction

Cyclic peptides have garnered significant interest in drug discovery due to their enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. The cyclic structure confers a constrained conformation, which can lead to improved biological activity and resistance to enzymatic degradation. This guide focuses on the synthesis and purification of cyclo(RLsKDK), a model cyclic hexapeptide, outlining the critical steps from linear peptide assembly to the isolation of the final, purified product.

Synthesis of the Linear Peptide Precursor

The synthesis of the linear peptide precursor (H-Arg(Pbf)-Leu-Ser(tBu)-Lys(Boc)-Asp(OtBu)-Lys(Boc)-OH) is achieved through automated solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Preparation:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is selected for the synthesis of the fully protected peptide acid, which will be cyclized in solution.

-

Swelling: The resin is swelled in dichloromethane (DCM) for 30 minutes prior to the first amino acid coupling.[3]

Amino Acid Coupling Cycles: The synthesis follows a series of iterative steps for each amino acid addition:

-

Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.[4]

-

Washing: The resin is thoroughly washed with DMF, DCM, and isopropanol to remove residual piperidine and byproducts.

-

Coupling: The next Fmoc-protected amino acid (4 equivalents) is activated with a coupling reagent such as HBTU/HOBt (3.9 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF. This solution is then added to the resin and allowed to react for 2 hours.[4]

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents.

This cycle is repeated for each amino acid in the sequence, starting from the C-terminal Lysine and proceeding to the N-terminal Arginine.

Table 1: Protected Amino Acids for SPPS of Linear RLsKDK Precursor

| Amino Acid | Protecting Group (Side Chain) |

| Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Fmoc-Leu-OH | None |

| Fmoc-Ser(tBu)-OH | tBu (tert-butyl) |

| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) |

| Fmoc-Asp(OtBu)-OH | OtBu (tert-butyl ester) |

| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) |

Cleavage of the Linear Peptide from Resin:

-

The fully assembled, protected peptide is cleaved from the 2-CTC resin using a mild cleavage cocktail of trifluoroethanol (TFE)/acetic acid/DCM (2:2:6 v/v/v) to yield the protected linear peptide. This method keeps the side-chain protecting groups intact.

Cyclization of the Linear Peptide

The head-to-tail cyclization of the linear peptide is performed in solution phase.[5] This method involves the formation of an amide bond between the N-terminal amine of Arginine and the C-terminal carboxyl group of Lysine.[6]

Experimental Protocol: Solution-Phase Cyclization

-

Deprotection of Terminal Groups: The N-terminal Fmoc group and the C-terminal ester of the fully protected linear peptide are selectively removed.

-

Cyclization Reaction: The deprotected linear peptide is dissolved in a high-dilution of DMF to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIEA are added to facilitate the macrolactamization.[7] The reaction is monitored by analytical RP-HPLC.

-

Deprotection of Side Chains: Following cyclization, the side-chain protecting groups are removed using a strong acid cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

Purification of cyclo(RLsKDK)

The crude cyclic peptide obtained after cleavage and deprotection contains various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process.[9] Purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Experimental Protocol: Preparative RP-HPLC

-

Column: A preparative C18 column is used as the stationary phase.[9]

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes is typically effective for eluting the cyclic peptide. The exact gradient may require optimization based on analytical HPLC results.[12]

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.[9]

-

Fraction Collection: Fractions are collected across the elution peak corresponding to the target peptide.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final product as a white powder.[12]

Quantitative Data Summary

Table 2: Synthesis and Purification Yield and Purity of cyclo(RLsKDK)

| Step | Parameter | Value | Method of Analysis |

| SPPS | Crude Linear Peptide Yield | ~70-80% | Gravimetric |

| Cyclization | Crude Cyclic Peptide Yield | ~30-50% | RP-HPLC |

| Purification | Final Purity | >95% | Analytical RP-HPLC |

| Characterization | Molecular Weight (Expected) | Calculated Value | Mass Spectrometry (ESI-MS) |

| Molecular Weight (Observed) | Experimental Value | Mass Spectrometry (ESI-MS) |

*Note: Expected molecular weight for cyclo(RLsKDK) (C32H59N11O8) is approximately 753.89 g/mol . The experimental value should be confirmed by mass spectrometry.

Visualization of the Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of cyclo(RLsKDK).

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. rsc.org [rsc.org]

- 5. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]

- 8. biotage.com [biotage.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Targeted Inhibitor: A Technical Guide to the Discovery and History of cyclo(RLsKDK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of the cyclic peptide cyclo(RLsKDK), a potent and specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8). ADAM8 is a key player in various pathological processes, including inflammation and cancer metastasis, making it a compelling therapeutic target. This document details the scientific journey from the identification of ADAM8's role in disease to the rational design and preclinical validation of cyclo(RLsKDK). It includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Rise of ADAM8 as a Therapeutic Target

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse biological functions, including cell adhesion, migration, and proteolysis. Among them, ADAM8 has emerged as a significant contributor to the progression of inflammatory diseases and various cancers.[1] Its overexpression is correlated with poor clinical outcomes in several malignancies, including pancreatic ductal adenocarcinoma (PDAC).[2][3] ADAM8's multifaceted role in promoting cancer cell migration, invasion, and chemoresistance solidified its standing as a promising, yet challenging, drug target.[2]

The Discovery of cyclo(RLsKDK) (BK-1361): A Tale of Rational Design

The development of a specific ADAM8 inhibitor was fraught with challenges due to the high homology among the catalytic sites of metalloproteinases. To overcome this, a team of researchers, including Uwe Schlomann and Jörg W. Bartsch, pursued a novel strategy targeting the disintegrin (DIS) domain of ADAM8, which is crucial for its homophilic multimerization and subsequent activation.[2][4][5][6]

The breakthrough came with the design of a peptidomimetic inhibitor based on the structural modeling of the ADAM8 disintegrin domain.[2][3] This led to the synthesis of the cyclic peptide cyclo(RLsKDK) , also designated as BK-1361 .[2][4][7] The cyclic structure, incorporating a D-serine ("s") to induce a specific beta-turn conformation, was engineered to mimic the binding motif within the disintegrin domain, thereby sterically hindering the protein-protein interactions required for ADAM8 multimerization and activation.[2]

The initial discovery and validation of cyclo(RLsKDK) were detailed in a 2015 publication in Nature Communications by Schlomann, Bartsch, and colleagues.[2][3] This was followed by a 2016 study in Bioorganic & Medicinal Chemistry by Yim et al., which further explored the structure-activity relationship (SAR) of cyclo(RLsKDK) analogues, providing deeper insights into its binding mechanism.[1][7]

Mechanism of Action: Disrupting the ADAM8 Signaling Cascade

Cyclo(RLsKDK) exerts its inhibitory effect not by targeting the catalytic site, but by preventing the dimerization of ADAM8 on the cell surface.[2][4] This allosteric inhibition is highly specific and avoids the off-target effects associated with broad-spectrum metalloproteinase inhibitors.

The inhibition of ADAM8 multimerization by cyclo(RLsKDK) disrupts downstream signaling pathways that are critical for cancer progression. ADAM8 is known to associate with β1-integrin, leading to the activation of the ERK1/2 and Akt signaling pathways, which in turn promote cell migration, invasion, and the activity of other matrix metalloproteinases (MMPs).[2] By blocking ADAM8 function, cyclo(RLsKDK) effectively attenuates these pro-tumorigenic signals.[2]

Caption: ADAM8 Signaling Pathway and Inhibition by cyclo(RLsKDK).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for cyclo(RLsKDK).

Table 1: In Vitro Inhibitory Activity of cyclo(RLsKDK)

| Assay | Target | IC50 Value (nM) | Reference |

| ADAM8 Activation | pro-ADAM8 | 120 ± 19 | [2] |

| CD23 Shedding | Cellular ADAM8 | 182 ± 23 | [2][7] |

Table 2: In Vivo Efficacy of cyclo(RLsKDK) in a Pancreatic Cancer Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| Mice with implanted Panc1_A8 cells | 10 µg/g; i.p.; once weekly for 4 weeks | Significantly reduced tumor load | [7] |

| PDAC mice | 10 µg/g; i.p.; once weekly for 4 weeks | Improved survival rate | [7] |

| PDAC mice | 10 µg/g; i.p.; once weekly for 4 weeks | Reduced soluble ADAM8 (sADAM8) content | [7] |

| PDAC mice | 10 µg/g; i.p.; once weekly for 4 weeks | Reduced pERK1/2 activation | [7] |

| PDAC mice | 10 µg/g; i.p.; once weekly for 4 weeks | Reduced liver and lung metastasis | [7] |

Detailed Experimental Protocols

Synthesis of cyclo(RLsKDK)

While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

Caption: General Workflow for the Synthesis of cyclo(RLsKDK).

Key Steps:

-

Solid-Phase Peptide Synthesis: The linear peptide is assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acid sequence is Arg-Leu-D-Ser-Lys-Asp-Lys. The side chain of the C-terminal lysine is protected with an Alloc (allyloxycarbonyl) group to allow for selective deprotection later.

-

Cleavage: The linear peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Deprotection: The Alloc protecting group on the C-terminal lysine is selectively removed.

-

Cyclization: The peptide is cyclized in solution under dilute conditions to favor intramolecular cyclization. This is typically achieved by forming an amide bond between the N-terminus and the deprotected lysine side chain using a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

-

Purification and Characterization: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

ADAM8-Dependent CD23 Shedding Assay

This cell-based assay is used to determine the inhibitory effect of cyclo(RLsKDK) on the proteolytic activity of ADAM8.

Materials:

-

HEK293 cells stably overexpressing ADAM8.

-

Culture medium (e.g., DMEM with 10% FBS).

-

cyclo(RLsKDK) (BK-1361) at various concentrations.

-

Control peptide (e.g., a scrambled sequence).

-

ELISA kit for soluble CD23 (sCD23).

Procedure:

-

Cell Seeding: Seed HEK293-ADAM8 cells in a 24-well plate at a density that allows for sub-confluency after the incubation period.

-

Treatment: After cell attachment (typically overnight), replace the medium with fresh medium containing various concentrations of cyclo(RLsKDK) or the control peptide. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

ELISA: Quantify the amount of sCD23 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of sCD23 against the inhibitor concentration and calculate the IC50 value.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of cyclo(RLsKDK) in a mouse model of pancreatic cancer.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Pancreatic cancer cells overexpressing ADAM8 (e.g., Panc1_A8).

-

cyclo(RLsKDK) (BK-1361) solution for injection.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of Panc1_A8 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer cyclo(RLsKDK) (e.g., 10 µg/g) or the vehicle control via intraperitoneal (i.p.) injection. The treatment can be given on a specific schedule (e.g., once weekly for four weeks).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Survival Monitoring: Monitor the mice for signs of toxicity and record their survival.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors and organs (e.g., liver, lungs) for further analysis, such as immunohistochemistry for pERK1/2 and measurement of soluble ADAM8 levels.

Conclusion and Future Directions

The discovery of cyclo(RLsKDK) represents a significant advancement in the development of targeted therapies for diseases driven by ADAM8. Its unique mechanism of action, targeting protein-protein interactions rather than a conserved catalytic site, provides a blueprint for designing highly specific inhibitors for other challenging drug targets. The preclinical data strongly support its potential as a therapeutic agent for pancreatic cancer and inflammatory diseases. Further research and development, including pharmacokinetic and toxicology studies, are warranted to advance this promising inhibitor towards clinical application.

References

- 1. Synthesis and biological evaluation of analogues of the potent ADAM8 inhibitor cyclo(RLsKDK) for the treatment of inflammatory diseases and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM8 as a drug target in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Target Binding and Kinetics of cyclo(RLsKDK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and kinetics of the cyclic peptide cyclo(RLsKDK), a specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8). This document summarizes the current understanding of its mechanism of action, inhibitory activity, and the signaling pathways it modulates. Detailed experimental protocols for key analytical methods are also provided to facilitate further research and development.

Introduction to cyclo(RLsKDK) and its Target: ADAM8

ADAM8 is a transmembrane metalloproteinase that plays a significant role in various pathological processes, including inflammation and cancer metastasis. Its enzymatic activity is dependent on homodimerization. The cyclic peptide cyclo(RLsKDK), also known as BK-1361, has been identified as a potent and specific inhibitor of ADAM8. Its mechanism of action involves the disruption of ADAM8 multimerization, which is a prerequisite for its proteolytic activity[1]. This inhibitory action makes cyclo(RLsKDK) a promising candidate for therapeutic development in oncology and inflammatory diseases.

Quantitative Data on Inhibitory Activity

While direct binding kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction between cyclo(RLsKDK) and the ADAM8 disintegrin domain are not publicly available, the inhibitory potency has been quantified through functional assays. The half-maximal inhibitory concentration (IC50) values for key ADAM8-mediated processes have been determined and are summarized in the table below.

| Parameter | Value (nM) | Assay Description |

| ADAM8 Activation Inhibition IC50 | 120 ± 19 | Inhibition of pro-ADAM8 auto-activation. |

| CD23 Shedding Inhibition IC50 | 182 ± 23 | Inhibition of the cleavage and shedding of the ectodomain of CD23, a known ADAM8 substrate.[1][2][3] |

ADAM8 Signaling Pathway and Modulation by cyclo(RLsKDK)

ADAM8 is known to associate with β1 integrin on the cell surface, leading to the activation of downstream signaling pathways that promote cell migration, invasion, and survival. A key pathway activated by ADAM8 is the Ras-Raf-MEK-ERK (MAPK) cascade. Inhibition of ADAM8 dimerization by cyclo(RLsKDK) has been shown to reduce the phosphorylation and activation of ERK1/2[1][2].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cyclo(RLsKDK) target binding and kinetics.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

While specific SPR data for cyclo(RLsKDK) is not available, this protocol outlines the general procedure for analyzing peptide-protein interactions.

Protocol Details:

-

Reagent Preparation:

-

Ligand: Recombinant ADAM8 disintegrin domain is expressed and purified. A stock solution is prepared in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Analyte: cyclo(RLsKDK) is synthesized and purified. A series of dilutions are prepared in the running buffer.

-

Running Buffer: A filtered and degassed buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) is typically used.

-

-

Ligand Immobilization (Amine Coupling):

-

The sensor chip surface (e.g., CM5) is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

The purified ADAM8 disintegrin domain is injected over the activated surface until the desired immobilization level is reached.

-

Remaining active esters are deactivated by injecting 1 M ethanolamine-HCl.

-

-

Binding Measurement:

-

A flow of running buffer is established over the sensor surface to obtain a stable baseline.

-

A series of cyclo(RLsKDK) concentrations are injected sequentially, typically from the lowest to the highest concentration. Each injection is followed by a dissociation phase where only running buffer flows over the surface.

-

Between different analyte concentrations, the surface is regenerated using a short pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

ERK1/2 Phosphorylation Analysis by Western Blot

This protocol describes how to assess the effect of cyclo(RLsKDK) on the ADAM8-mediated phosphorylation of ERK1/2 in a relevant cell line.

Protocol Details:

-

Cell Culture and Treatment:

-

Culture a suitable cell line known to express ADAM8 (e.g., a pancreatic or breast cancer cell line) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with varying concentrations of cyclo(RLsKDK) for a predetermined time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control for ERK activation (e.g., EGF).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody against total ERK1/2.

-

The relative levels of p-ERK1/2 can then be quantified by densitometry and normalized to the total ERK1/2 signal.

-

Conclusion

cyclo(RLsKDK) is a specific and potent inhibitor of ADAM8 that functions by preventing its necessary homodimerization. While its inhibitory activity has been quantified through functional assays, direct binding kinetic data remains to be published. The modulation of the ADAM8-integrin-ERK signaling axis by cyclo(RLsKDK) underscores its therapeutic potential in diseases driven by ADAM8 activity. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the binding kinetics and cellular effects of this promising cyclic peptide.

References

In Vivo Stability and Metabolism of Cyclic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data on the specific in vivo stability and metabolism of the cyclic peptide cyclo(RLsKDK) is limited. Therefore, this guide provides a comprehensive framework based on established principles and methodologies for studying cyclic peptides, which can be applied to cyclo(RLsKDK).

Introduction: The Critical Role of Stability and Metabolism in Peptide Drug Development

The therapeutic potential of peptides is often hindered by their inherent instability in vivo. Rapid degradation by proteases and peptidases, along with swift renal clearance, can lead to a short plasma half-life, limiting their efficacy.[1] Cyclization is a key strategy to overcome these limitations by introducing conformational rigidity, which can protect the peptide backbone from enzymatic cleavage.[2][3] Understanding the in vivo stability and metabolic fate of a cyclic peptide like cyclo(RLsKDK), a known inhibitor of the metalloproteinase ADAM8[4], is paramount for its development as a therapeutic agent. This guide outlines the core principles, experimental approaches, and data interpretation necessary for these critical studies.

Quantitative Assessment of In Vivo Stability

A primary goal in peptide drug development is to quantify its stability in a biological matrix, typically plasma or serum. This is often expressed as the peptide's half-life (t½), the time required for its concentration to decrease by half.[5][6][7]

Table 1: Representative Data for In Vivo Stability Parameters of a Cyclic Peptide

| Parameter | Value | Units | Assay Condition |

| Plasma Half-life (t½) | Data Not Available | hours | Human Plasma at 37°C |

| Primary Metabolites | Data Not Available | - | LC-MS/MS Analysis |

| Major Cleavage Sites | Data Not Available | - | Protease Challenge Assay |

Experimental Protocols for Stability Assessment

A multi-pronged approach is necessary to thoroughly evaluate the stability of a cyclic peptide.

In Vitro Plasma Stability Assay

This foundational experiment provides a preliminary assessment of a peptide's stability in a physiologically relevant matrix.

Objective: To determine the rate of degradation of a cyclic peptide in plasma over time.

Materials:

-

Cyclic peptide stock solution (e.g., in DMSO)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Precipitating agent (e.g., acetonitrile, methanol)

-

Low-bind microcentrifuge tubes

-

Incubator/shaker

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF-MS)

Protocol:

-

Preparation: Dilute the cyclic peptide stock solution in plasma to a final concentration (e.g., 10 µM). A control sample with the peptide in PBS can also be prepared.

-

Incubation: Incubate the plasma-peptide mixture at 37°C with gentle agitation.[8]

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately add a cold precipitating agent (e.g., 2-3 volumes of acetonitrile) to the aliquot to stop enzymatic reactions and precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the peptide and its potential metabolites using RP-HPLC to separate the components. The amount of intact peptide is quantified by integrating the area under the curve of the corresponding peak in the chromatogram.[8]

-

Metabolite Identification: The separated fractions from the HPLC can be further analyzed by mass spectrometry to identify the mass of potential degradation products.[2]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Plasma Stability Assay

Caption: Workflow for In Vitro Plasma Stability Assessment.

In Vivo Metabolism of Cyclic Peptides

The metabolism of a cyclic peptide involves enzymatic degradation that can lead to linearization and subsequent fragmentation of the peptide. Identifying the resulting metabolites is crucial for a comprehensive understanding of the drug's safety and efficacy profile.

Potential Metabolic Pathways

The metabolic fate of a cyclic peptide is determined by its amino acid sequence and the specific proteases and peptidases it encounters in circulation and in various tissues.

Caption: Potential Metabolic Pathways of a Cyclic Peptide.

Conclusion

The evaluation of in vivo stability and metabolism is a cornerstone of peptide drug development. For a novel candidate like cyclo(RLsKDK), a systematic investigation using the protocols and analytical methods outlined in this guide is essential. While cyclization generally confers enhanced stability, empirical data from well-designed studies are required to quantify this advantage and to understand the peptide's metabolic profile. Such data are critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring the overall safety and efficacy of the therapeutic candidate. Future research providing specific data on cyclo(RLsKDK) will be invaluable to the scientific community.

References

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. cyclo(RLsKDK) - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. Plasma terminal half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological half-life - Wikipedia [en.wikipedia.org]

- 7. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Modulating the ADAM8 Signaling Axis with cyclo(RLsKDK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide cyclo(RLsKDK) has emerged as a potent and specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), a transmembrane protein implicated in a variety of pathological processes, including inflammation and cancer progression. This technical guide provides an in-depth overview of the signaling pathways modulated by cyclo(RLsKDK), focusing on its mechanism of action in cancer. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to facilitate further research and drug development efforts targeting the ADAM8 signaling axis.

Introduction to ADAM8 and cyclo(RLsKDK)

ADAM8 is a member of the ADAM family of metalloproteinases that plays a crucial role in cell-cell and cell-matrix interactions through both its proteolytic and non-proteolytic functions. Upregulation of ADAM8 has been correlated with poor prognosis in several cancers, including pancreatic ductal adenocarcinoma (PDAC), where it promotes tumor growth, invasion, and metastasis.[1]

cyclo(RLsKDK), also known as BK-1361, is a synthetic cyclic peptide designed to specifically inhibit ADAM8.[1] It functions by preventing the necessary homophilic multimerization of ADAM8 on the cell surface, thereby blocking its downstream signaling activities.[1] This guide will explore the intricacies of the ADAM8 signaling pathway and how cyclo(RLsKDK) modulates it.

The ADAM8 Signaling Pathway

ADAM8 acts as a central hub in a complex signaling network that drives cancer progression. Its functions can be broadly categorized into proteolytic activity (ectodomain shedding) and non-proteolytic activity (interaction with other cell surface receptors).

Proteolytic Activity

As a metalloproteinase, ADAM8 cleaves the extracellular domains of various transmembrane proteins, a process known as ectodomain shedding. This shedding can release soluble factors that influence the tumor microenvironment. Known substrates of ADAM8 include:

-

Cytokine and Growth Factor Receptors: Shedding can lead to either activation or inactivation of signaling pathways.

-

Cell Adhesion Molecules: Cleavage of adhesion molecules can facilitate cell migration and invasion.

Non-Proteolytic Activity and Downstream Signaling

A critical non-proteolytic function of ADAM8 in cancer is its interaction with β1 integrin.[1] This interaction is a key event that triggers a cascade of intracellular signaling events, primarily through the ERK1/2 and PI3K/Akt pathways.

The binding of ADAM8 to β1 integrin leads to the activation of Focal Adhesion Kinase (FAK), which in turn activates the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt signaling cascades.[1] Activation of these pathways culminates in:

-

Increased Cell Proliferation and Survival: The PI3K/Akt pathway is a major regulator of cell survival and proliferation.

-

Enhanced Cell Migration and Invasion: The ERK1/2 pathway is heavily involved in regulating cell motility.

-

Increased Expression of Matrix Metalloproteinases (MMPs): ADAM8 activation can lead to an increase in the activity of other proteases like MMP-2 and MMP-14, further promoting invasion.[1]

The proposed signaling pathway is visualized in the diagram below.

References

The Cyclic Peptide cyclo(RLsKDK): A Technical Guide to its Impact on Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cyclic peptide cyclo(RLsKDK), a specific inhibitor of the metalloproteinase ADAM8. Through its unique mechanism of preventing ADAM8 multimerization, cyclo(RLsKDK) effectively modulates critical cellular processes such as adhesion and migration. This document details the molecular interactions, signaling pathways, and functional consequences of cyclo(RLsKDK) activity, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the ADAM8 axis in cancer and inflammatory diseases.

Introduction

Cell adhesion and migration are fundamental biological processes integral to embryonic development, tissue repair, and immune surveillance. However, the dysregulation of these processes is a hallmark of various pathologies, most notably cancer metastasis. A key player in the modulation of the cellular microenvironment and migratory behavior is the ADAM (A Disintegrin and Metalloproteinase) family of transmembrane proteins. Among these, ADAM8 has emerged as a significant contributor to cancer progression through its influence on cell-cell and cell-matrix interactions.

The cyclic peptide cyclo(RLsKDK), also identified as BK-1361, has been characterized as a potent and specific inhibitor of ADAM8.[1][2][3] Unlike catalytic site inhibitors, cyclo(RLsKDK) employs a unique mechanism by preventing the necessary homodimerization of ADAM8, thereby inhibiting both its proteolytic and non-proteolytic functions. This guide elucidates the effects of cyclo(RLsKDK) on cell adhesion and migration, the underlying signaling cascades, and provides practical experimental frameworks for its investigation.

Mechanism of Action of cyclo(RLsKDK)

cyclo(RLsKDK) is a peptidomimetic designed to mimic a region within the disintegrin domain of ADAM8 that is critical for its multimerization.[4] The activation and subsequent function of ADAM8, including its proteolytic activity and its role in signal transduction, are dependent on the formation of these multimers on the cell surface.[4] By binding to ADAM8 and preventing this self-association, cyclo(RLsKDK) effectively abrogates its downstream effects.

A crucial aspect of ADAM8's function in cell adhesion and migration is its non-proteolytic interaction with β1-integrin.[4][5] This interaction, mediated by the disintegrin domain of ADAM8, leads to the activation of downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK1/2) pathway.[4][5] This signaling cascade is pivotal in regulating cell adhesion dynamics and promoting a migratory phenotype. cyclo(RLsKDK), by inhibiting ADAM8 multimerization, disrupts the formation of the ADAM8/β1-integrin complex and consequently attenuates the activation of this pro-migratory signaling axis.

Quantitative Data on the Effects of cyclo(RLsKDK)

The inhibitory effects of cyclo(RLsKDK) have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available to date.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 (ADAM8 activity) | 182 nM | CD23 Shedding Assay | - | [1] |

| Inhibition of Cell Invasion | Dose-dependent | Matrigel Invasion Assay | Panc1_A8 | [6] |

| - 10 nM | Inhibition observed | Matrigel Invasion Assay | Panc1_A8 | [6] |

| - 100 nM | Inhibition observed | Matrigel Invasion Assay | Panc1_A8 | [6] |

| - 1000 nM | Significant inhibition | Matrigel Invasion Assay | Panc1_A8 | [6] |

| ERK1/2 Phosphorylation | Increased | Western Blot | Panc1_ctrl and Panc1_A8 | [6] |

| - 500 nM | Phosphorylation observed | Western Blot | Panc1_ctrl and Panc1_A8 | [6] |

Note: While quantitative data for the direct effect of cyclo(RLsKDK) on cell adhesion is not extensively published, its known mechanism of disrupting the ADAM8-β1-integrin interaction strongly suggests an inhibitory role. The experimental protocols provided in the subsequent section can be utilized to generate this specific data.

Signaling Pathways Modulated by cyclo(RLsKDK)

The primary signaling pathway affected by cyclo(RLsKDK) is the ADAM8-mediated integrin signaling cascade. By inhibiting ADAM8, cyclo(RLsKDK) initiates a cascade of downstream effects that ultimately reduce cell adhesion and migration.

Caption: Signaling pathway inhibited by cyclo(RLsKDK).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of cyclo(RLsKDK) on cell adhesion and migration.

Cell Adhesion Assay

This protocol describes a colorimetric-based cell adhesion assay to quantify the attachment of cells to an extracellular matrix (ECM) substrate.

Caption: Workflow for a cell adhesion assay.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Fibronectin, Collagen I)

-

Bovine Serum Albumin (BSA)

-

cyclo(RLsKDK) peptide

-

Cell culture medium

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest cells and resuspend in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Pre-incubate the cell suspension with varying concentrations of cyclo(RLsKDK) or a control peptide for 30 minutes at 37°C.

-

Wash the blocked plate with PBS and add 100 µL of the cell suspension to each well.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water and allow to air dry.

-

Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Caption: Workflow for a Transwell migration assay.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Chemoattractant (e.g., 10% FBS)

-

cyclo(RLsKDK) peptide

-

Cell culture medium (serum-free and complete)

-

Cotton swabs

-

Crystal Violet solution

-

Microscope

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Harvest cells and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.

-

Treat the cell suspension with varying concentrations of cyclo(RLsKDK) or a control peptide.

-

Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 6-24 hours at 37°C.

-

After incubation, remove the non-migratory cells from the upper surface of the membrane by gently swabbing with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the migrated cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water.

-

Image the lower surface of the membrane using a microscope and count the number of migrated cells in several random fields of view.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins like FAK and ERK1/2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with cyclo(RLsKDK) or control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.

Conclusion

The cyclic peptide cyclo(RLsKDK) represents a promising therapeutic agent due to its specific inhibition of ADAM8. By preventing ADAM8 multimerization, it effectively disrupts the interaction with β1-integrin and subsequent activation of the FAK/ERK1/2 signaling pathway. This mechanism leads to a reduction in cell adhesion and migration, key processes in cancer metastasis and inflammation. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of cyclo(RLsKDK) and for the development of novel strategies targeting the ADAM8 axis. Further research focusing on generating more extensive quantitative data on cell adhesion and in vivo efficacy will be crucial for advancing this promising inhibitor towards clinical applications.

References

- 1. ADAM8 - Wikipedia [en.wikipedia.org]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK1/2 MAP kinases: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAM8 as a drug target in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

The Anti-Inflammatory Properties of cyclo(RLsKDK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide cyclo(RLsKDK), also known as BK-1361, has emerged as a potent and specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), a key enzyme implicated in various inflammatory diseases and cancer metastasis. This technical guide provides an in-depth overview of the anti-inflammatory properties of cyclo(RLsKDK), focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. By inhibiting ADAM8, cyclo(RLsKDK) modulates downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to a reduction in the production of pro-inflammatory mediators. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in cell adhesion, migration, and signaling. ADAM8, in particular, is overexpressed in several inflammatory conditions and cancers, making it a promising therapeutic target. The cyclic peptide cyclo(RLsKDK) has been identified as a specific inhibitor of ADAM8, offering a potential therapeutic avenue for controlling inflammation.[1] This guide details the anti-inflammatory profile of cyclo(RLsKDK), its impact on cellular signaling, and the experimental frameworks for its study.

Quantitative Data on the Inhibitory Activity of cyclo(RLsKDK)

The efficacy of cyclo(RLsKDK) as an ADAM8 inhibitor has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Assay | Parameter Measured | IC50 Value (nM) | Reference |

| In vitro ADAM8 Activation Assay | Autocatalytic activation of pro-ADAM8 | 120 ± 19 | [2] |

| Cell-based CD23 Shedding Assay | ADAM8-dependent shedding of CD23 | 182 ± 23 | [2] |

Mechanism of Action: Inhibition of ADAM8 and Downstream Signaling

The primary anti-inflammatory mechanism of cyclo(RLsKDK) is through the specific inhibition of ADAM8.[1] ADAM8 is known to be involved in inflammatory processes by promoting the release of pro-inflammatory cytokines and mediating cell migration. By binding to ADAM8, cyclo(RLsKDK) blocks its enzymatic activity, which in turn suppresses downstream signaling pathways, most notably the MAPK/ERK pathway.[2]

Inhibition of the MAPK pathway by ADAM8 blockade leads to a reduction in the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). While direct IC50 values for cytokine inhibition by cyclo(RLsKDK) are not yet widely published, studies on ADAM8 inhibition clearly demonstrate a significant reduction in these inflammatory mediators.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade affected by cyclo(RLsKDK).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of cyclo(RLsKDK).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of cyclo(RLsKDK) and establish a non-toxic concentration range for subsequent in vitro assays.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages or other relevant cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of cyclo(RLsKDK) (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of cyclo(RLsKDK) on the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.

Methodology:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with different concentrations of cyclo(RLsKDK) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the inhibitory effect of cyclo(RLsKDK) on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology:

-

Cell Treatment: Seed RAW 264.7 macrophages and pre-treat with cyclo(RLsKDK) at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and store at -80°C until use.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot for MAPK Pathway Analysis

Objective: To investigate the effect of cyclo(RLsKDK) on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., ERK1/2).

Methodology:

-

Cell Lysis: Treat cells with cyclo(RLsKDK) and/or LPS for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of cyclo(RLsKDK).

Conclusion

Cyclo(RLsKDK) demonstrates significant promise as a specific anti-inflammatory agent through its targeted inhibition of ADAM8. The available quantitative data confirms its potency in blocking ADAM8 activity. The primary mechanism of its anti-inflammatory action involves the suppression of the MAPK signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines. The detailed experimental protocols provided in this guide offer a robust framework for further investigation and validation of cyclo(RLsKDK)'s therapeutic potential. Future research should focus on obtaining more extensive quantitative data on its effects on a wider range of inflammatory mediators and its efficacy in in vivo models of inflammatory diseases. This will be crucial for its continued development as a novel therapeutic agent.

References

The ADAM8 Inhibitor BK-1361 (cyclo-RLsKDK): A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of the compound with CAS number 1975145-82-4, also known as BK-1361 or cyclo(RLsKDK). This cyclic peptide has emerged as a potent and selective inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), a key enzyme implicated in cancer progression, inflammation, and metastasis. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 1975145-82-4 | N/A |

| Synonyms | BK-1361, cyclo(RLsKDK) | [1][2] |

| Molecular Formula | C31H57N11O9 | N/A |

| Molecular Weight | 727.85 g/mol | N/A |

| Target | A Disintegrin and Metalloproteinase 8 (ADAM8) | [1][2] |

| Mechanism of Action | Prevents ADAM8 multimerization required for its activation.[3][4] | N/A |

Quantitative Efficacy and Selectivity

BK-1361 demonstrates high potency for ADAM8 inhibition and excellent selectivity over other metalloproteinases.

| Assay | IC50 | Notes | Reference |

| In vitro ADAM8 Activity Assay | 120 ± 19 nM | Inhibition of pro-ADAM8 activation. | [4] |

| Cell-based CD23 Shedding Assay | 182 ± 23 nM | Inhibition of ADAM8-mediated shedding of its substrate CD23 in COS7 cells. | [3][4] |

| Selectivity against other ADAMs | No significant activity up to 10 µM | Tested against ADAM9, ADAM10, ADAM12, and ADAM17. | [4] |